molecular formula C45H33BiO6 B082757 Bismuth 3-(4-biphenylyl)acrylate CAS No. 12040-48-1

Bismuth 3-(4-biphenylyl)acrylate

Cat. No. B082757
CAS RN: 12040-48-1
M. Wt: 878.7 g/mol
InChI Key: LAFSZQISGAMVDC-ODUKAAFYSA-K
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Description

Bismuth 3-(4-biphenylyl)acrylate, also known as BBA, is a bismuth-containing compound that has been widely studied for its potential applications in various fields, including catalysis, materials science, and medicine. In

Scientific Research Applications

Bismuth 3-(4-biphenylyl)acrylate has been extensively studied for its potential applications in catalysis, particularly in the field of olefin polymerization. It has been shown to exhibit high catalytic activity and selectivity in the polymerization of various olefins, including ethylene, propylene, and styrene.
In addition to catalysis, Bismuth 3-(4-biphenylyl)acrylate has also been investigated for its potential applications in materials science, such as in the development of new functional materials with unique optical and electronic properties.
Furthermore, Bismuth 3-(4-biphenylyl)acrylate has demonstrated promising results in the field of medicine, particularly in cancer treatment. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells, as well as inhibiting tumor growth and metastasis.

Mechanism Of Action

The mechanism of action of Bismuth 3-(4-biphenylyl)acrylate in its various applications is not fully understood, but it is believed to involve the coordination of the bismuth center with the substrate or target molecule. In the case of catalysis, Bismuth 3-(4-biphenylyl)acrylate is thought to function as a Lewis acid catalyst, activating the olefin substrate for polymerization. In the case of cancer treatment, Bismuth 3-(4-biphenylyl)acrylate is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways.

Biochemical And Physiological Effects

Bismuth 3-(4-biphenylyl)acrylate has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In animal studies, Bismuth 3-(4-biphenylyl)acrylate has been found to have no significant adverse effects on vital organs or blood parameters.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bismuth 3-(4-biphenylyl)acrylate in lab experiments is its high catalytic activity and selectivity, which can lead to improved yields and reduced waste. However, one limitation of Bismuth 3-(4-biphenylyl)acrylate is its relatively low solubility in common solvents, which can make it difficult to handle and analyze in certain experiments.

Future Directions

There are many potential future directions for research on Bismuth 3-(4-biphenylyl)acrylate, including:
1. Further investigation of its catalytic activity and selectivity in various olefin polymerization reactions.
2. Development of new functional materials based on Bismuth 3-(4-biphenylyl)acrylate, such as luminescent or conductive materials.
3. Exploration of its potential applications in other fields, such as energy storage or environmental remediation.
4. Optimization of its anticancer activity and investigation of its potential use in combination with other cancer treatments.
Overall, Bismuth 3-(4-biphenylyl)acrylate is a promising compound with a wide range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in new areas.

Synthesis Methods

Bismuth 3-(4-biphenylyl)acrylate can be synthesized by reacting bismuth nitrate pentahydrate with 4-biphenylacrylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a coordination complex intermediate, and the resulting Bismuth 3-(4-biphenylyl)acrylate product can be obtained by precipitation or recrystallization.

properties

CAS RN

12040-48-1

Product Name

Bismuth 3-(4-biphenylyl)acrylate

Molecular Formula

C45H33BiO6

Molecular Weight

878.7 g/mol

IUPAC Name

bismuth;(E)-3-(4-phenylphenyl)prop-2-enoate

InChI

InChI=1S/3C15H12O2.Bi/c3*16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13;/h3*1-11H,(H,16,17);/q;;;+3/p-3/b3*11-8+;

InChI Key

LAFSZQISGAMVDC-ODUKAAFYSA-K

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].[Bi+3]

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3]

Origin of Product

United States

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